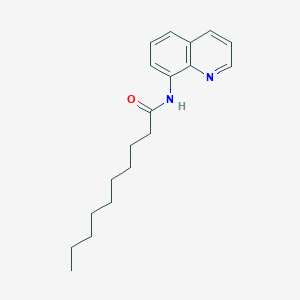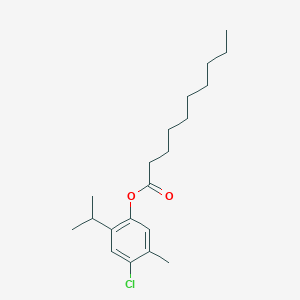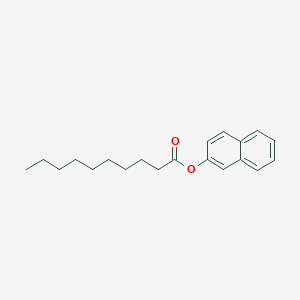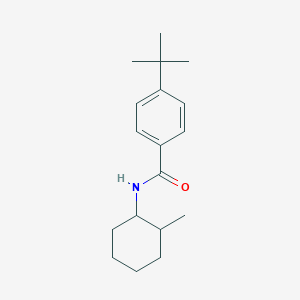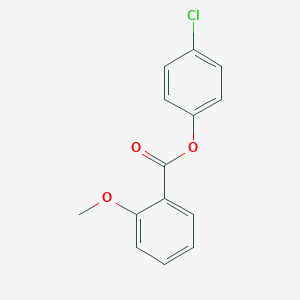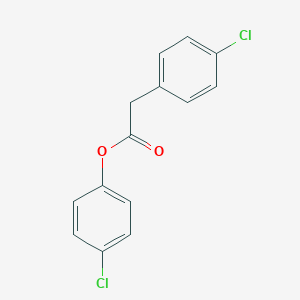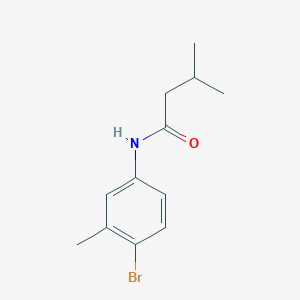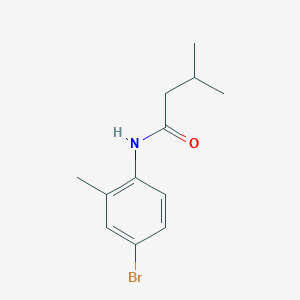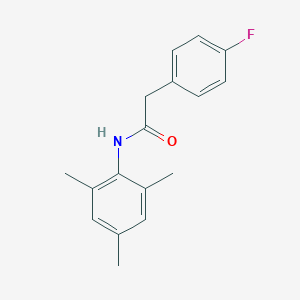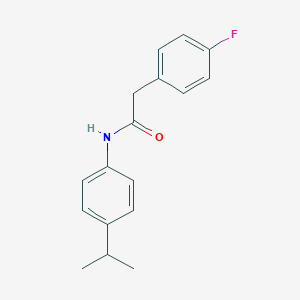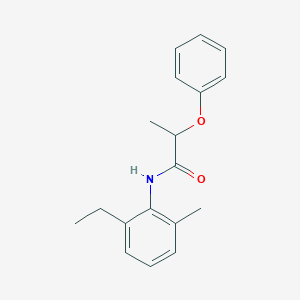
N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide, also known as A82775C, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the class of compounds known as phenoxypropanamides, which are known to possess anti-inflammatory, analgesic, and antipyretic properties. In
作用機序
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of certain enzymes and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide is its potential therapeutic properties. It may be useful in the development of new treatments for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Additionally, its synthesis method is complex and may be difficult to reproduce in a laboratory setting.
将来の方向性
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide. One direction is the investigation of its potential use in the treatment of cancer. It may be useful in the development of new cancer therapies that target inflammation and pain. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may be useful in the development of new treatments that target the underlying inflammation and oxidative stress associated with these diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide in humans.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with 2-amino-3,5-dimethylbenzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C18H21NO2/c1-4-15-10-8-9-13(2)17(15)19-18(20)14(3)21-16-11-6-5-7-12-16/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChIキー |
FALODDURDKXEHO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=CC=C2)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




